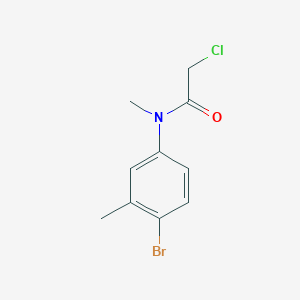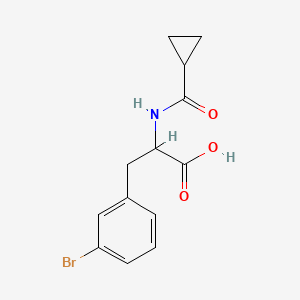![molecular formula C12H11ClN2O3 B7628138 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid, also known as CMPA, is a pyrazole derivative with potential anti-inflammatory and analgesic properties. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation.
作用機序
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
One of the main advantages of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid is its potential therapeutic applications in various diseases, including cancer and arthritis. It also has a favorable safety profile, making it a potentially attractive candidate for further development. However, one of the limitations of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid is its relatively low potency compared to other anti-inflammatory and analgesic drugs.
将来の方向性
There are several future directions for the study of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid. One potential direction is the development of more potent analogs of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid with improved therapeutic efficacy. Another potential direction is the investigation of the mechanism of action of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid in more detail, which could lead to the identification of new targets for the treatment of inflammatory and cancerous diseases. Finally, the potential use of 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid in combination with other drugs for the treatment of various diseases could also be explored.
合成法
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid can be synthesized by the reaction of 3-chloro-4-methoxyphenylhydrazine with ethyl 2-bromoacetate, followed by hydrolysis of the resulting ester with sodium hydroxide. The final product is obtained by acidification of the reaction mixture.
科学的研究の応用
2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of arthritis and other inflammatory diseases. 2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-11-3-2-8(4-10(11)13)9-5-14-15(6-9)7-12(16)17/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLKWRFUFUCJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(N=C2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)


![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)

![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)



![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)